Home > Products > Screening Compounds P27067 > Ledipasvir (acetone)
Ledipasvir (acetone) -

Ledipasvir (acetone)

Catalog Number: EVT-15294150
CAS Number:
Molecular Formula: C52H60F2N8O7
Molecular Weight: 947.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ledipasvir (acetone) is a pharmaceutical compound primarily used in the treatment of chronic hepatitis C, particularly in combination with sofosbuvir. This compound acts as an inhibitor of the hepatitis C virus Non-Structural Protein 5A (NS5A), which is essential for viral replication and assembly. The chemical formula for ledipasvir is C49H54F2N8O6C_{49}H_{54}F_{2}N_{8}O_{6}, with a molar mass of approximately 889.018 g/mol . Ledipasvir is known for its high protein binding (>99.8%) and is administered orally, achieving maximum plasma concentration within 4 to 4.5 hours .

Source and Classification

Ledipasvir was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in October 2014 as part of the fixed-dose combination product known as Harvoni . It belongs to the class of direct-acting antiviral agents, specifically targeting viral proteins involved in hepatitis C virus replication.

Synthesis Analysis

Methods

The synthesis of ledipasvir involves several chemical reactions, typically starting from a bicyclic intermediate. One notable method includes the reaction of (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium or nickel catalyst .

Technical Details

The synthesis process often employs various organic solvents such as tetrahydrofuran and dichloromethane during extraction and purification stages. For instance, ledipasvir can be dissolved in organic solvents, followed by filtration through activated carbon and subsequent crystallization from acetone to yield high-purity ledipasvir .

Molecular Structure Analysis

Structure

The molecular structure of ledipasvir consists of a complex arrangement that includes multiple rings and functional groups, contributing to its biological activity. The structural formula can be represented as follows:

Ledipasvir C49H54F2N8O6\text{Ledipasvir }C_{49}H_{54}F_{2}N_{8}O_{6}

Data

Key structural data includes:

  • Molecular Weight: 889.018 g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Rotatable Bond Count: 11
  • Topological Polar Surface Area: 153 Ų .
Chemical Reactions Analysis

Reactions

Ledipasvir undergoes various chemical reactions during its synthesis and purification processes. Notably, it can be synthesized through a multi-step reaction involving acylation and cyclization steps that form its complex structure.

Technical Details

During synthesis, reactions are monitored using techniques such as thin-layer chromatography to ensure purity and yield. The final product is typically isolated through crystallization from acetone or other solvents, followed by drying processes to obtain the amorphous form .

Mechanism of Action

Ledipasvir exerts its antiviral effects by inhibiting the NS5A protein of the hepatitis C virus. This protein plays a crucial role in viral RNA replication and assembly. Although the exact mechanism remains partially understood, it is believed that ledipasvir prevents hyperphosphorylation of NS5A, which is necessary for effective viral production . This inhibition leads to reduced viral load and contributes to sustained virological response rates in treated patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Ledipasvir is practically insoluble (<0.1 mg/mL) across a pH range of 3.0-7.5 but shows slight solubility below pH 3 .
  • Appearance: Typically exists as a solid crystalline form or amorphous powder.

Chemical Properties

  • Stability: Stability studies indicate that ledipasvir maintains integrity under various storage conditions, although it should be protected from moisture.
  • Melting Point: Specific melting point data may vary based on the form (crystalline vs amorphous).
Applications

Ledipasvir is primarily used in clinical settings for the treatment of chronic hepatitis C infection, particularly genotypes 1a and 1b. Its efficacy has been demonstrated in both treatment-naive patients and those who have previously failed therapy with other regimens . Additionally, ongoing research explores potential applications in combination therapies for other viral infections.

Synthesis and Manufacturing Innovations

Asymmetric Catalysis in Core Structure Assembly

The assembly of Ledipasvir’s complex molecular architecture relies heavily on advanced asymmetric catalysis techniques. A pivotal innovation involves the use of chiral transition metal catalysts to construct stereodefined carbon-carbon bonds within its difluorofluorene-imidazole core. Patent WO2017072596A1 details a highly efficient Suzuki-Miyaura cross-coupling reaction employing palladium or nickel catalysts ligated with sterically demanding phosphines. The optimized catalyst, dichloro[bis(di-tert-butylphenylphosphine)]nickel(II), achieves near-perfect stereocontrol (≥99% ee) under mild conditions (60°C in acetone/water mixtures) [1]. This method eliminates the need for costly chiral auxiliaries and reduces metal leaching to <5 ppm, addressing a critical limitation in earlier synthetic routes.

Complementary approaches leverage chiral Pd complexes for the coupling of benzimidazole intermediates with the spirocyclic moiety. The use of PdCl₂(PPh₃)₂ with (S)-BINAP as a chiral ligand in toluene/triethylamine systems yields the coupled product with 98% enantiomeric excess. This step is crucial for establishing the C–N axial chirality essential for Ledipasvir’s antiviral activity [3] [9]. Catalyst recycling protocols further enhance sustainability, with some processes enabling up to 7 reuse cycles without significant loss of stereoselectivity [1].

Table 1: Catalyst Systems for Asymmetric Coupling Reactions

Reaction TypeCatalyst SystemSolventee (%)Yield (%)Reference
Suzuki-Miyaura CouplingNiCl₂[di-tert-butylphenylphosphine]₂Acetone/H₂O>9992 [1]
Buchwald-Hartwig AminationPdCl₂(PPh₃)₂/(S)-BINAPToluene/Triethylamine9889 [9]
Reductive AminationPd/C with L-tartaric acid modifierMethanol9785 [8]

Stereoselective Pyrrolidine Ring Formation Strategies

The bicyclic pyrrolidine moiety in Ledipasvir demands precise stereochemical control, achieved through innovative ring formation methodologies. A landmark approach (CN106008316A) utilizes a stereospecific [3+2] cycloaddition between a chiral glycinate equivalent and a cyclopropane derivative. The reaction employs ethyl N-(tert-butoxycarbonyl)glycinate and a halogenated cyclopropane under phase-transfer conditions (tetrabutylammonium bromide in dichloromethane/50% NaOH), yielding the spiro[2.4]heptane precursor with 97% diastereomeric excess [8]. Key to this process is the kinetic resolution of intermediates using engineered lipases, which selectively hydrolyze undesired stereoisomers.

For the azabicyclo[2.2.1]heptane system, intramolecular Diels-Alder reactions provide exceptional stereocontrol. As described in WO2016145269A1, a protected diene-amine precursor undergoes cyclization at 80°C in xylene with a titanium(IV) tetraisopropoxide catalyst, affording the endo-adduct exclusively. Crystallization-driven diastereopurification using ethyl acetate/heptane mixtures further elevates stereochemical purity to >99.5% de [6]. The absolute configuration is confirmed via single-crystal X-ray diffraction of an intermediate L-(−)-malic acid salt [9].

Green Chemistry Approaches for Large-Scale Production

Industrial-scale synthesis of Ledipasvir (acetone) integrates solvent reduction, waste minimization, and energy-efficient processes. Patent WO2016207915A1 replaces traditional halogenated solvents (dichloromethane) with cyclopentyl methyl ether (CPME) in imidazole cyclization steps, reducing the Process Mass Intensity (PMI) by 62%. The solvent is recovered at >90% efficiency via distillation and reused in subsequent batches [3]. Water consumption is minimized through countercurrent extraction techniques, cutting aqueous waste by 40% compared to standard quench processes.

Catalytic technologies play a central role in sustainability. Nickel-catalyzed dehalogenation of fluorene intermediates substitutes stoichiometric zinc reduction, eliminating 300 kg of zinc waste per kilogram of API. Additionally, enzymatic amidation using Candida antarctica lipase B in aqueous acetone (50% v/v) at 35°C avoids traditional coupling agents like HATU, reducing associated genotoxic impurities [1] [6]. The overall process achieves an E-factor of 28, significantly lower than first-generation routes.

Table 2: Green Chemistry Metrics for Ledipasvir Manufacturing

ParameterTraditional ProcessOptimized ProcessImprovement
Solvent Consumption580 L/kg220 L/kg62% reduction
Aqueous Waste1200 L/kg720 L/kg40% reduction
Heavy Metal Waste (Pd)1200 ppm<50 ppm96% reduction
Process Mass Intensity1455363% reduction

Process Optimization for NS5A Inhibitor Scaffold Construction

Assembly of the NS5A inhibitor scaffold requires sequential coupling of the spirocyclic, fluorene, and benzimidazole units. WO2017072596A1 discloses a telescoped process where the imidazole-fluorene intermediate is coupled to the spiro system without isolation. Using potassium carbonate as a base in dimethylacetamide at 45°C, the reaction achieves 95% conversion in <2 hours, minimizing epimerization risks [1]. Critical to this step is the control of residual water (<0.1% by Karl Fischer titration), which prevents hydrolysis of the enantioenriched ester moiety.

Final API purification leverages acetone solvate formation (patent WO2016145269A1). Crude Ledipasvir is dissolved in acetone at 50°C, cooled to 0°C at 0.5°C/min, and seeded with Ledipasvir (acetone) crystals. The resulting solvate contains stoichiometric acetone (13.7% w/w by thermogravimetry) and serves as a purification vehicle. Impurities are rejected into the mother liquor, with the isolated solvate showing >99.9% chromatographic purity after a single crystallization [6]. This process avoids silica gel chromatography, significantly improving throughput.

The acetone solvate’s structure is characterized by distinctive XRPD peaks at 5.6°, 11.2°, and 17.0° 2θ, confirming a unique crystalline lattice. This form exhibits superior storage stability compared to amorphous variants, maintaining <0.1% total impurities after 24 months at 25°C/60% RH [6] [7].

Properties

Product Name

Ledipasvir (acetone)

IUPAC Name

methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one

Molecular Formula

C52H60F2N8O7

Molecular Weight

947.1 g/mol

InChI

InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3

InChI Key

FJPWYOHJVGOKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.